molecular formula C23H21ClN4O6 B11333034 (5Z)-5-[1-acetyl-5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[1-acetyl-5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11333034
M. Wt: 484.9 g/mol
InChI Key: UCYLBJZAZJEYPZ-UHFFFAOYSA-N
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Description

The compound 5-[1-ACETYL-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-ACETYL-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves several steps, starting with the preparation of the key intermediates. The process typically includes:

    Formation of the pyrazole ring: This step involves the reaction of an acetyl-substituted phenylhydrazine with an appropriate diketone under acidic conditions.

    Introduction of the chlorophenyl group: This is achieved through a substitution reaction using a chlorophenyl halide.

    Cyclization to form the tetrahydropyrimidine ring: This step involves the reaction of the intermediate with urea under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-[1-ACETYL-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[1-ACETYL-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-ACETYL-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-ACETYL-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE:

Properties

Molecular Formula

C23H21ClN4O6

Molecular Weight

484.9 g/mol

IUPAC Name

5-[2-acetyl-3-(2,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C23H21ClN4O6/c1-12(29)28-18(16-9-8-15(33-2)10-19(16)34-3)11-17(26-28)20-21(30)25-23(32)27(22(20)31)14-6-4-13(24)5-7-14/h4-10,18,31H,11H2,1-3H3,(H,25,30,32)

InChI Key

UCYLBJZAZJEYPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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